N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitro group and a chloro group attached to a benzene ring, along with two methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide typically involves the nitration of 4-chloro-2,5-dimethoxyaniline followed by an amidation reaction. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final amide product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted amides or thiol derivatives.
Scientific Research Applications
Chemistry: N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It is also used in the synthesis of bioactive molecules for drug discovery.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and antimicrobial agent. It is also used in the development of diagnostic tools.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups influence the compound’s binding affinity to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-cyanoacetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethoxybenzamide
Uniqueness: N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN2O5, with a molecular weight of 371.17 g/mol. The compound features:
- A nitro group (-NO2) that can undergo bioreduction, leading to reactive intermediates.
- Chloro (-Cl) and methoxy (-OCH3) substituents that influence its reactivity and binding affinity to various biological targets.
These structural components are crucial for the compound's interaction with cellular components and its overall biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates that participate in various biochemical pathways. The chloro and methoxy groups enhance the compound's binding affinity to enzymes and receptors, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in cancer progression and inflammation.
- Target Interaction : It interacts with proteins critical for cellular signaling pathways, potentially leading to therapeutic effects against tumors .
Biological Activities
This compound exhibits a range of biological activities including:
- Anticancer Properties : Research indicates that this compound can inhibit various cancer-related kinases, making it a candidate for cancer therapy .
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, although more research is needed to clarify these effects .
- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated the ability to inhibit inflammatory mediators such as COX-2 and iNOS .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique attributes that may enhance its biological efficacy.
Compound Name | Key Features | Biological Activity |
---|---|---|
4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide | Contains methoxy groups | Moderate anticancer activity |
4-chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide | Hydroxy substituent | Enhanced enzyme inhibition |
4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-dithiazolimine | Dithiazole ring | Potential for targeted therapy |
The presence of the nitro group in this compound distinguishes it from other derivatives, contributing to its unique chemical reactivity and biological properties.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Cancer Research : A study demonstrated that this compound effectively inhibited RET kinase activity in cancer cells. This inhibition correlated with decreased cell proliferation in models driven by RET mutations .
- Inflammation Models : In vitro experiments indicated that this compound could significantly reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
- Antimicrobial Testing : Initial assays showed promising results against certain bacterial strains, warranting further investigation into its antimicrobial properties.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVMZWXMWNYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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